4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
CAS No.: 219996-49-3
Cat. No.: VC7909080
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219996-49-3 |
|---|---|
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.36 g/mol |
| IUPAC Name | 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.2]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-14-4-7-15(8-5-14,9-6-14)11(17)18/h4-10H2,1-3H3,(H,16,19)(H,17,18) |
| Standard InChI Key | ZTXFFJDDDPLMAH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclo[2.2.2]octane core, a bridged bicyclic hydrocarbon with three fused cyclohexane rings. At the 4-position of this scaffold, a methyl group substituted with a Boc-protected amine () is attached, while a carboxylic acid () resides at the 1-position. The Boc group () serves as a temporary protective moiety for the amine, preventing unwanted reactions during synthetic processes.
Table 1: Key Molecular Properties
Synthesis and Production
Synthetic Routes
The synthesis typically involves two key steps:
-
Boc Protection: A primary amine is reacted with di-tert-butyl dicarbonate () under basic conditions to introduce the Boc group.
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Carboxylic Acid Introduction: The bicyclo[2.2.2]octane framework is functionalized at the 1-position via carboxylation, often using carbon dioxide or a carboxylating agent under high pressure.
Reaction conditions may vary, but protocols generally require anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and temperatures between 0°C and room temperature to prevent premature deprotection.
Industrial-Scale Considerations
Chemical Reactivity and Functionalization
Boc Group Deprotection
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dioxane), regenerating the free amine. This step is critical in peptide synthesis to enable subsequent coupling reactions.
Carboxylic Acid Derivatives
The carboxylic acid can undergo esterification, amidation, or activation as an acyl chloride. For example, reaction with methanol and thionyl chloride yields the methyl ester derivative (CAS 943845-74-7) .
Table 2: Common Derivatives and Their Applications
| Derivative | CAS Number | Application |
|---|---|---|
| Methyl Ester | 943845-74-7 | Intermediate in organic synthesis |
| Amide | Not reported | Potential peptide linkages |
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s rigid bicyclic structure enhances metabolic stability, making it a candidate for drug candidates targeting neurological disorders or enzyme inhibition. Its Boc-protected amine allows precise control over reaction sequences in multi-step syntheses.
Peptide Chemistry
In solid-phase peptide synthesis (SPPS), the Boc group shields the amine during chain elongation. After deprotection, the free amine participates in coupling reactions to extend the peptide backbone.
Comparative Analysis with Structural Analogs
Methyl Ester Derivative (CAS 943845-74-7)
The methyl ester lacks the free carboxylic acid, making it more lipophilic. This derivative is often used in reactions where ester hydrolysis is undesirable .
2-Oxabicyclo[2.2.2]octane Variant
Future Perspectives
Drug Discovery
The bicyclo[2.2.2]octane scaffold’s conformational rigidity could improve pharmacokinetic properties of small-molecule drugs. Computational studies to predict binding affinities are warranted.
Green Chemistry
Developing solvent-free or catalytic methods for Boc protection and carboxylation could enhance sustainability in large-scale synthesis.
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